1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one
Description
1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a phenoxy group attached to a propanone backbone. It is of interest in various fields of research due to its potential biological activities and applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-6-10-20(15-17)25-18(2)21(24)23-13-11-22(12-14-23)16-19-8-4-3-5-9-19/h3-10,15,18H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTRRNHQQBSHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine.
Alkylation: The next step is the alkylation of 1-benzylpiperazine with 3-methylphenoxypropanone under basic conditions to yield the final product.
Reaction Conditions
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of benzylpiperazine carboxylic acid.
Reduction: Formation of 1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)propan-1-one: Similar structure with a different position of the methyl group on the phenoxy ring.
1-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenoxy)propan-1-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-2-(3-methylphenoxy)propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group on the piperazine ring and the methyl group on the phenoxy ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
